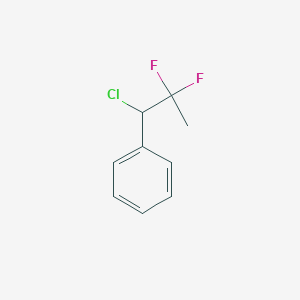

(1-Chloro-2,2-difluoropropyl)benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(1-Chloro-2,2-difluoropropyl)benzene is an organic compound with the molecular formula C₉H₉ClF₂ It is a derivative of benzene, where a propyl group substituted with chlorine and two fluorine atoms is attached to the benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (1-Chloro-2,2-difluoropropyl)benzene typically involves the alkylation of benzene with a suitable alkyl halide. One common method is the Friedel-Crafts alkylation, where benzene reacts with 1-chloro-2,2-difluoropropane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to optimize yield and purity. The use of continuous flow reactors and advanced separation techniques ensures efficient production.

Analyse Des Réactions Chimiques

Types of Reactions

(1-Chloro-2,2-difluoropropyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, to form corresponding alcohols.

Oxidation Reactions: The compound can be oxidized to form carboxylic acids or ketones, depending on the reaction conditions.

Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding alkane or alcohol.

Common Reagents and Conditions

Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).

Major Products Formed

Substitution: Formation of (2,2-difluoropropyl)benzene.

Oxidation: Formation of (2,2-difluoropropyl)benzoic acid or (2,2-difluoropropyl)benzophenone.

Reduction: Formation of (2,2-difluoropropyl)benzene or (2,2-difluoropropyl)benzyl alcohol.

Applications De Recherche Scientifique

(1-Chloro-2,2-difluoropropyl)benzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mécanisme D'action

The mechanism of action of (1-Chloro-2,2-difluoropropyl)benzene involves its interaction with various molecular targets. The compound can act as an electrophile in substitution reactions, where the chlorine atom is replaced by a nucleophile. In biological systems, it may interact with enzymes and receptors, affecting their function and leading to various physiological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (1-Chloro-2,2-difluoroethyl)benzene

- (1-Chloro-2,2-difluoropropyl)toluene

- (1-Chloro-2,2-difluoropropyl)phenol

Uniqueness

(1-Chloro-2,2-difluoropropyl)benzene is unique due to the presence of both chlorine and fluorine atoms on the propyl group, which imparts distinct chemical properties. The combination of these halogens can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.

Activité Biologique

(1-Chloro-2,2-difluoropropyl)benzene, a compound with the molecular formula C₉H₈ClF₂, has garnered attention due to its potential biological activities and applications in various fields, including pharmaceuticals and agrochemicals. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

- Molecular Weight: 188.61 g/mol

- CAS Number: 67896-01-7

- Structure: The compound consists of a benzene ring substituted with a chloro and a difluoropropyl group.

Biological Activity Overview

The biological activity of this compound has been assessed through various studies focusing on its toxicity, mutagenicity, and potential therapeutic effects.

Toxicity Studies

- Acute Toxicity : Studies indicate that the compound exhibits moderate acute toxicity when administered via different routes. The LD50 values vary depending on the species and route of administration.

- Chronic Toxicity : Long-term exposure studies have shown that this compound can lead to organ-specific toxicity, particularly affecting the liver and kidneys. A notable study reported liver enlargement in rats exposed to concentrations as low as 10 ppm over extended periods.

- Genotoxicity : The compound has been evaluated for genotoxic effects using bacterial and mammalian cell systems. While some studies reported weak mutagenic activity in bacterial assays, mammalian cell tests yielded inconsistent results.

Mutagenicity and Carcinogenic Potential

Research on the mutagenic properties of this compound indicates potential clastogenic effects. In vitro assays demonstrated increased rates of sister chromatid exchanges in mammalian cells. However, further investigation is required to establish a definitive link to carcinogenicity.

Case Studies

Several case studies have highlighted the biological implications of this compound:

- Case Study 1 : A study conducted on mice indicated that exposure to high doses resulted in significant liver damage and alterations in metabolic enzyme activity.

- Case Study 2 : In a chronic exposure study involving rats, researchers observed reproductive toxicity at elevated concentrations, although no significant effects were noted at lower doses.

Data Tables

Propriétés

IUPAC Name |

(1-chloro-2,2-difluoropropyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClF2/c1-9(11,12)8(10)7-5-3-2-4-6-7/h2-6,8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODIHAWXEYBWGJA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CC=C1)Cl)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClF2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.